molecular formula C14H16ClNO B2621753 2-(Naphthalen-2-yl)morpholine hydrochloride CAS No. 1350768-35-2

2-(Naphthalen-2-yl)morpholine hydrochloride

Cat. No.: B2621753
CAS No.: 1350768-35-2
M. Wt: 249.74
InChI Key: NFFOFTOWKICNLH-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)morpholine hydrochloride is a chemical compound with the molecular formula C14H15NO·HCl. It is a derivative of morpholine, where the morpholine ring is substituted with a naphthalene group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)morpholine hydrochloride typically involves the reaction of naphthalene-2-carboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and involves rigorous quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)morpholine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced naphthalene derivatives.

    Substitution: Formation of nitro or halogenated naphthalene derivatives.

Scientific Research Applications

2-(Naphthalen-2-yl)morpholine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Naphthalen-2-yl)morpholine hydrochloride can be compared with other similar compounds, such as:

    Morpholine: The parent compound, which lacks the naphthalene substitution.

    Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.

    Other substituted morpholines: Compounds with different substituents on the morpholine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.

Biological Activity

2-(Naphthalen-2-yl)morpholine hydrochloride is a chemical compound characterized by a morpholine ring substituted with a naphthalene moiety. Its molecular formula is C_{13}H_{13}ClN_{2}O, and it has a molecular weight of approximately 224.7 g/mol. This compound is typically encountered as a white to off-white solid and is soluble in water due to the presence of the hydrochloride salt form, which enhances its solubility properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism by which this compound exerts its antimicrobial effects may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For example, in vitro studies have shown that it exhibits cytotoxic effects against murine leukemia cells and human colon cancer cell lines .

The mechanism of action of this compound involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. This includes the inhibition of specific kinases involved in cancer cell proliferation and survival pathways .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other structurally related compounds:

Compound NameStructureKey Features
MorpholineMorpholineParent compound lacking naphthalene substitution.
Naphthalene derivativesNaphthalene DerivativeSimilar structures but different functional groups affecting biological activity.
4-(1-Naphthalen-1-yl-2-phenylethyl)morpholinePhenylethyl MorpholineContains phenylethyl side chain; potential for different biological activity.

The presence of the naphthalene moiety in this compound contributes to its unique electronic properties and biological activities, differentiating it from other morpholine derivatives.

Case Studies and Research Findings

  • Antimicrobial Activity Study : In a recent study, this compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA) strains. The results indicated that the compound exhibited significant antibacterial activity, comparable to standard antibiotics used in clinical settings .
  • Cytotoxicity Against Cancer Cell Lines : A study published in an oncology journal evaluated the cytotoxic effects of this compound on various cancer cell lines, including HCT116 (human colon cancer). The findings revealed an IC50 value in the low micromolar range, indicating potent anticancer activity .
  • Mechanistic Insights : Further research into the molecular mechanisms revealed that this compound induces apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death .

Properties

IUPAC Name

2-naphthalen-2-ylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-15-7-8-16-14;/h1-6,9,14-15H,7-8,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFOFTOWKICNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC3=CC=CC=C3C=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350768-35-2
Record name 2-(naphthalen-2-yl)morpholine hydrochloride
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